Isoliensinine
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Overview
Description
This natural compound has garnered significant attention due to its diverse biological activities, including antitumor, cardioprotective, antioxidant, antidepressant, and anti-HIV effects . Additionally, it has shown potential in ameliorating conditions such as type 2 diabetes mellitus with hyperlipidemia and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoliensinine can be synthesized through various methods, including the use of two-phase solvent systems in counter-current chromatography (CCC). One effective method involves replacing the mobile phase of hydrochloric acid as a pH regulator with a safer sodium phosphate buffer solution and lysine . This approach has been shown to yield high purity and low reaction time.
Industrial Production Methods
Industrial production of this compound typically involves extraction from the lotus plant. The extraction process includes the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The compound is then purified through crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Isoliensinine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, halogens, and alkylating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
Isoliensinine exerts its effects through various molecular targets and pathways. For instance, it induces autophagy by activating the AMP-activated protein kinase (AMPK)–tuberous sclerosis complex 2 (TSC2)–mechanistic target of rapamycin (mTOR) signaling pathway in cervical cancer . Additionally, it inhibits the transforming growth factor-beta 1 (TGF-β1)/Smad2/3 signaling pathway, which is involved in renal fibrosis . These mechanisms highlight the compound’s ability to modulate key cellular processes and signaling pathways.
Comparison with Similar Compounds
Isoliensinine is unique among bisbenzylisoquinoline alkaloids due to its diverse biological activities and potential therapeutic applications. Similar compounds include:
Liensinine: Another bisbenzylisoquinoline alkaloid with similar antitumor and cardioprotective effects.
Neferine: Known for its antioxidant and anti-inflammatory properties.
Nuciferine: Exhibits antipsychotic and anti-inflammatory activities.
Properties
IUPAC Name |
1-[[4-hydroxy-3-[[6-methoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(44-5)37(22-29(26)30(38)16-23-6-9-27(42-3)10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(43-4)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPXZTKPPINUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6817-41-0 |
Source
|
Record name | Isoliensinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033749 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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